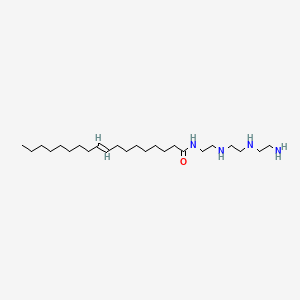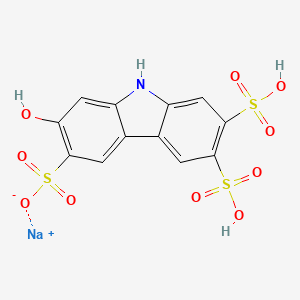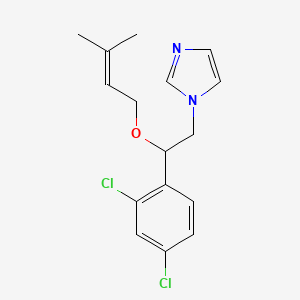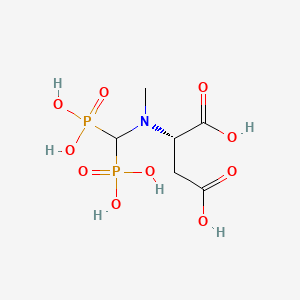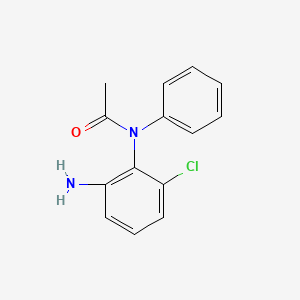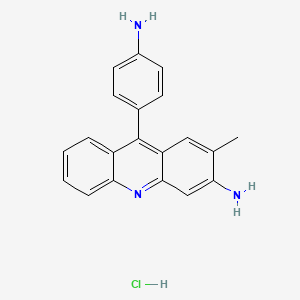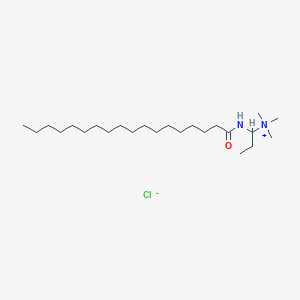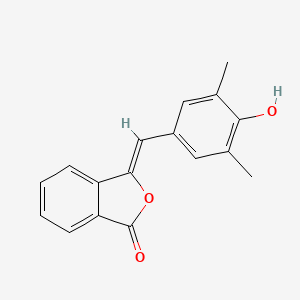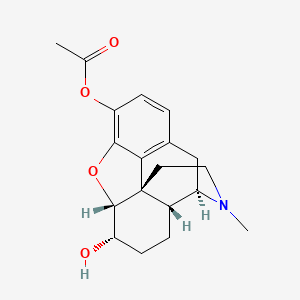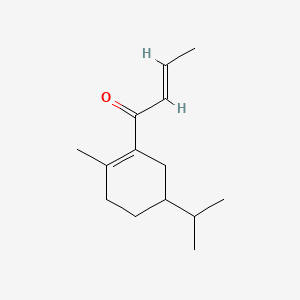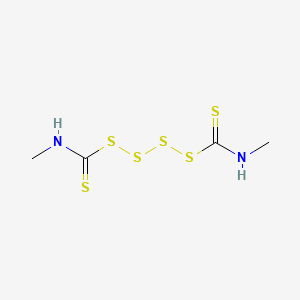
(2,5,6,10,11-Pentabromocyclododecyl)triphenylphosphonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5,6,10,11-Pentabromocyclododecyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C30H33Br6P It is known for its unique structure, which includes a cyclododecyl ring substituted with five bromine atoms and a triphenylphosphonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5,6,10,11-Pentabromocyclododecyl)triphenylphosphonium bromide typically involves the bromination of cyclododecane followed by the introduction of the triphenylphosphonium group. The reaction conditions often require the use of bromine or brominating agents under controlled temperatures to ensure selective bromination at the desired positions on the cyclododecyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions
Chemical Reactions Analysis
Types of Reactions
(2,5,6,10,11-Pentabromocyclododecyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the phosphonium group.
Substitution: The bromine atoms on the cyclododecyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups onto the cyclododecyl ring.
Scientific Research Applications
(2,5,6,10,11-Pentabromocyclododecyl)triphenylphosphonium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of brominated compounds and phosphonium salts.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, including its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of flame retardants and other industrial chemicals due to its brominated structure.
Mechanism of Action
The mechanism by which (2,5,6,10,11-Pentabromocyclododecyl)triphenylphosphonium bromide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and the phosphonium group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include oxidative stress responses and signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
(2,5,6,10,11-Pentabromocyclododecane): Similar in structure but lacks the triphenylphosphonium group.
Triphenylphosphonium bromide: Contains the phosphonium group but lacks the brominated cyclododecyl ring.
Uniqueness
(2,5,6,10,11-Pentabromocyclododecyl)triphenylphosphonium bromide is unique due to the combination of a highly brominated cyclododecyl ring and a triphenylphosphonium group. This dual functionality provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
CAS No. |
83949-31-9 |
|---|---|
Molecular Formula |
C30H33Br6P |
Molecular Weight |
904.0 g/mol |
IUPAC Name |
(2,5,6,10,11-pentabromocyclododecyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C30H33Br5P.BrH/c31-25-17-10-18-26(32)29(35)21-30(28(34)20-19-27(25)33)36(22-11-4-1-5-12-22,23-13-6-2-7-14-23)24-15-8-3-9-16-24;/h1-9,11-16,25-30H,10,17-21H2;1H/q+1;/p-1 |
InChI Key |
PLAPVJLKXWXNOF-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(C(CCC(C(CC(C(C1)Br)Br)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)Br)Br)Br.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


